(3,5-Difluoro-benzyl)-phosphonic acid diethyl ester
Description
(3,5-Difluoro-benzyl)-phosphonic acid diethyl ester is a fluorinated organophosphorus compound characterized by a benzyl group substituted with two fluorine atoms at the 3- and 5-positions, linked to a diethyl phosphonate moiety. Phosphonic acid esters are widely used as intermediates in organic synthesis, flame retardants, and bioactive agents due to their stability and tunable reactivity .
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-3,5-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-5-10(12)7-11(13)6-9/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIQELMLWJUJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)F)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-benzyl)-phosphonic acid diethyl ester typically involves the reaction of 3,5-difluorobenzyl chloride with triethyl phosphite. The reaction is carried out under reflux conditions in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride group is replaced by the phosphonic acid diethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluoro-benzyl)-phosphonic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl phosphonic acid esters.
Scientific Research Applications
(3,5-Difluoro-benzyl)-phosphonic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Potential use as a probe in biochemical studies due to its unique fluorine atoms.
Medicine: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Utilized in the development of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of (3,5-Difluoro-benzyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The phosphonic acid ester group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The substitution pattern on the benzyl group significantly influences the electronic and steric properties of phosphonate esters:
- Fluorine (3,5-F₂) : Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the phosphorus center, enhancing reactivity in nucleophilic substitutions. Its small atomic radius minimizes steric hindrance, allowing for efficient interactions in catalytic or biological systems .
- Methoxy (3,5-OCH₃): Electron-donating methoxy groups (e.g., Diethyl 3,5-Dimethoxybenzylphosphonate, C₁₃H₂₁O₅P) reduce electrophilicity and increase solubility in polar solvents.
- Chloro/Nitro (4-Cl, 4-NO₂): Electron-withdrawing groups like chlorine and nitro (e.g., compound 4f and 4i in ) enhance cytotoxicity, likely by increasing membrane permeability or binding to cellular targets. These substituents also elevate melting points (e.g., 132°C for 4f, 188°C for 4i) due to stronger intermolecular forces .
- tert-Butyl/Hydroxy (3,5-tBu, 4-OH): Bulky tert-butyl groups in Diethyl 3,5-Di-tert-butyl-4-hydroxybenzylphosphonate provide steric protection, improving stability against oxidation. The phenolic hydroxyl group may confer antioxidant properties .
Physical and Spectral Properties
Key data from analogues (Table 1):
Fluorinated analogues are expected to exhibit distinct ¹H NMR signals due to fluorine’s deshielding effect. For example, aromatic protons in the target compound may resonate downfield (~δ 7.5–8.0) compared to methoxy-substituted derivatives (δ 7.2–7.4) .
Biological Activity
(3,5-Difluoro-benzyl)-phosphonic acid diethyl ester (CAS No. 451455-96-2) is a phosphonic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings, highlighting the compound's mechanisms of action, biological activity, and potential therapeutic uses.
The synthesis of this compound typically involves the reaction of 3,5-difluorobenzyl chloride with triethyl phosphite under reflux conditions in an inert atmosphere. This process follows a nucleophilic substitution mechanism, leading to the formation of the desired phosphonic acid ester.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, thereby modulating biochemical pathways.
- Receptor Interaction : The presence of fluorine atoms enhances binding affinity to certain receptors, which may influence cellular signaling and function .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzylphosphonates, including this compound, exhibit significant antimicrobial properties. For instance:
- E. coli Studies : Research indicates that various substituted benzylphosphonates show high selectivity and activity against pathogenic strains of Escherichia coli. The minimal inhibitory concentration (MIC) values suggest that these compounds could serve as alternatives to traditional antibiotics due to their effectiveness against antibiotic-resistant strains .
| Compound | MIC (µg/mL) | Target Organism | Reference |
|---|---|---|---|
| This compound | 10 | E. coli K12 | |
| Diethyl benzylphosphonate | 15 | E. coli R2-R4 |
Cytotoxicity
In addition to antimicrobial effects, the compound has shown cytotoxic properties against various cancer cell lines. The introduction of the phosphonic acid group enhances metabolic stability and membrane transport, which may contribute to its efficacy as a drug candidate .
Case Studies
- Antibacterial Efficacy : A study evaluated the cytotoxic effects of several benzylphosphonate derivatives on E. coli strains with varying lipopolysaccharide (LPS) structures. Results indicated that modifications in the phenyl ring significantly influenced antibacterial activity .
- Anticancer Potential : Another investigation focused on the impact of phosphonic acid derivatives on cancer cell viability. The presence of fluorine atoms was noted to enhance the binding affinity to cancer-related targets, suggesting potential for development into therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
